![molecular formula C29H43Cl2N3 B15077204 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline CAS No. 199735-63-2](/img/structure/B15077204.png)
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline is an organic compound characterized by the presence of a diazenyl group (-N=N-) linked to a dichlorophenyl ring and an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline typically involves the diazotization of 2,5-dichloroaniline followed by coupling with N-hexadecyl-N-methylaniline. The reaction conditions often include acidic media and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The dichlorophenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds with varying degrees of oxidation.
Reduction: Primary and secondary amines.
Substitution: Substituted dichlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of cell structures.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments, dyes, and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline involves its interaction with cellular components. The diazenyl group can form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to various biological effects. The molecular targets may include enzymes, DNA, and cellular membranes, affecting cellular processes and viability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2,4-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline
- 4-[(2,5-dichlorophenyl)diazenyl]-N,N-diethyl-2,3-dimethylaniline
- 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl-2-naphthamide
Uniqueness
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline is unique due to its specific combination of a diazenyl group with a dichlorophenyl ring and an aniline derivative. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
199735-63-2 |
|---|---|
Molekularformel |
C29H43Cl2N3 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline |
InChI |
InChI=1S/C29H43Cl2N3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-34(2)27-20-18-26(19-21-27)32-33-29-24-25(30)17-22-28(29)31/h17-22,24H,3-16,23H2,1-2H3 |
InChI-Schlüssel |
YHXUIWYQSURHAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


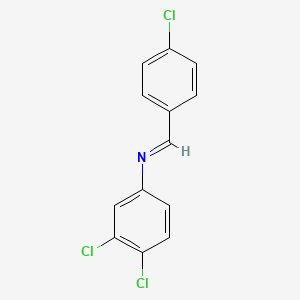
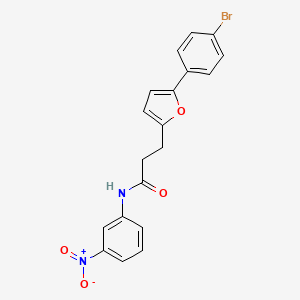

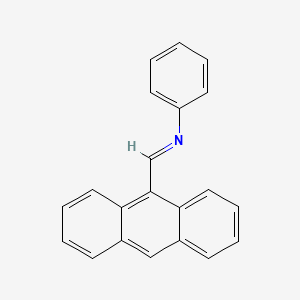
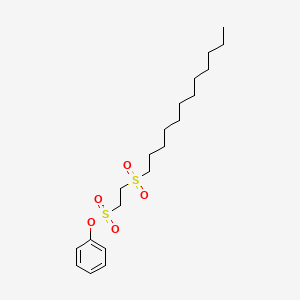
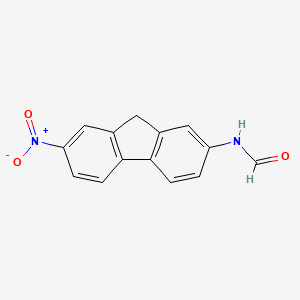
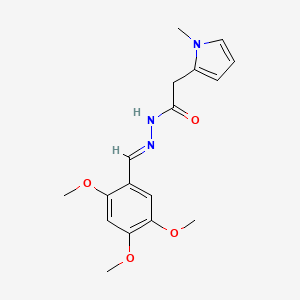
amino]-](/img/structure/B15077175.png)
![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)
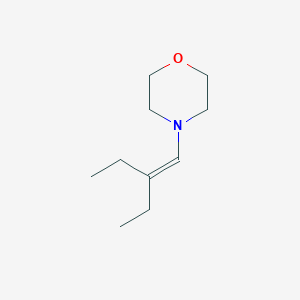

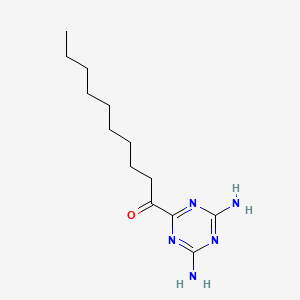
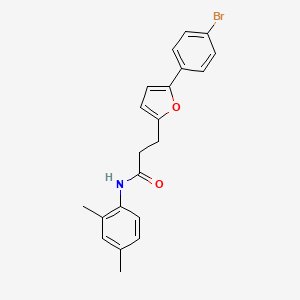
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
